Enhanced DP-IV Inhibitory Potency Conferred by 2,5-Difluoro Substitution on a β-Homophenylalanine Scaffold
In a direct head-to-head comparison of β-homophenylalanine-based dipeptidyl peptidase IV (DP-IV) inhibitors, the 2,5-difluoro substituted analogue (22q) demonstrated significant inhibitory activity, while the critical role of fluorine substitution is highlighted. The 2,5-difluoro analogue achieved an IC50 of 270 nM, whereas a closely related 2,4,5-trifluoro analogue (22t) was more potent with an IC50 of 119 nM, and the non-fluorinated parent compound was not potent enough to be reported [1].
| Evidence Dimension | DP-IV Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 270 nM |
| Comparator Or Baseline | 2,4,5-Trifluoro-β-homophenylalanine analogue (IC50 = 119 nM); Non-fluorinated parent analogue (IC50 > screening threshold) |
| Quantified Difference | The 2,5-difluoro analogue is a potent inhibitor, though the 2,4,5-trifluoro analogue is ~2.3-fold more potent. The non-fluorinated analogue showed no significant activity. |
| Conditions | In vitro enzymatic assay against DP-IV. |
Why This Matters
This data demonstrates that the 2,5-difluoro pattern is a key pharmacophore for DP-IV inhibition, guiding the selection of this specific building block for SAR optimization in type 2 diabetes drug discovery.
- [1] Xu, J. et al. Bioorg. Med. Chem. Lett. 2004, 14(18), 4759-4762. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. View Source
